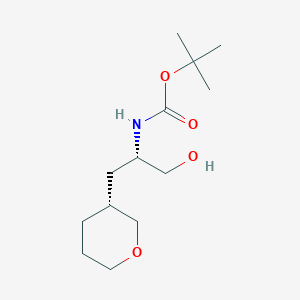

tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-[(3R)-oxan-3-yl]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(8-15)7-10-5-4-6-17-9-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABXFEMVHFECFK-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCOC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[C@H]1CCCOC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119783 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942144-43-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942144-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate is typically synthesized through a multi-step process involving the reaction of tert-butyl carbamate with a chiral alcohol and tetrahydropyran intermediate. The synthesis usually begins with the protection of the alcohol group, followed by a nucleophilic substitution reaction to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable reactions with optimized conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts or reagents to facilitate the reaction steps.

Chemical Reactions Analysis

Types of Reactions it Undergoes

The compound tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, such as:

Oxidation: The alcohol group can be oxidized to form a carbonyl compound.

Reduction: The carbamate group can be reduced under specific conditions.

Substitution: The tetrahydropyran ring can participate in substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Conditions vary based on the reaction type, with careful control of temperature and pH being crucial.

Major Products

The major products from these reactions include oxidized carbamate derivatives, reduced alcohol derivatives, and substituted pyran compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Properties

Research has indicated that derivatives of carbamates, including tert-butyl carbamates, exhibit antiviral properties. For instance, studies have shown that certain carbamate derivatives can inhibit viral replication by targeting specific viral enzymes. This compound's structure may enhance its efficacy in antiviral drug development.

1.2 Neuroprotective Effects

The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective mechanism is hypothesized to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Organic Synthesis Applications

2.1 Chiral Auxiliary in Asymmetric Synthesis

tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate serves as an effective chiral auxiliary in asymmetric synthesis. Its use allows for the selective formation of enantiomers in reactions involving carbonyl compounds. The following table summarizes its role in various synthetic pathways:

| Reaction Type | Role of tert-butyl Carbamate | Outcome |

|---|---|---|

| Aldol Reactions | Chiral auxiliary | High enantioselectivity |

| Michael Additions | Facilitates enantioselectivity | Improved yields of desired products |

| Nucleophilic Substitutions | Enhances regioselectivity | Increased efficiency in product formation |

Case Studies and Research Findings

3.1 Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related carbamate exhibited significant antiviral activity against influenza viruses. The research highlighted the importance of structural modifications, similar to those found in tert-butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate, which could enhance potency and selectivity.

3.2 Case Study: Neuroprotection

In a preclinical trial reported in Neurobiology of Disease, researchers investigated the neuroprotective effects of a series of carbamate derivatives, including this compound. The results indicated a reduction in neuronal apoptosis and inflammation markers, suggesting therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its specific structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can alter biochemical pathways, making the compound valuable in studying metabolic processes and drug interactions.

Comparison with Similar Compounds

tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (CAS 1822592-66-4)

Similarity Score : 1.00 (highest structural similarity) .

Key Differences :

- Substituent : Contains a hydroxymethyl group on the tetrahydro-2H-pyran ring instead of the propan-2-yl chain.

- Molecular Formula: C₁₂H₂₃NO₄ (smaller due to simplified substituent).

- Impact : Increased hydrophilicity from the hydroxymethyl group enhances solubility in polar solvents compared to the target compound .

(R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate (CAS 1245648-17-2)

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS 944470-56-8)

Molecular Formula: C₁₄H₂₀FNO₃ Key Differences:

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

Key Differences :

- Substituent : Biphenyl group replaces the tetrahydro-2H-pyran ring.

- Safety Profile: Classified as non-hazardous, unlike some fluorinated or aromatic analogs .

- Applications : Used in supramolecular chemistry due to its planar biphenyl moiety .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Stereocenters | Applications |

|---|---|---|---|---|---|

| Target Compound (CAS 942144-43-6) | C₁₃H₂₅NO₄ | 259.35 | (R)-Tetrahydro-2H-pyran | 2 | Chiral intermediates, drug synthesis |

| tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (CAS 1822592-66-4) | C₁₂H₂₃NO₄ | 245.32 | Hydroxymethyl | 1 | Polar solvent-compatible synthons |

| (R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate (CAS 1245648-17-2) | C₁₀H₁₉NO₃ | 201.26 | None (simpler backbone) | 1 | Peptidomimetic scaffolds |

| (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS 944470-56-8) | C₁₄H₂₀FNO₃ | 269.31 | 3-Fluorophenyl | 1 | Fluorinated drug candidates |

Stereochemical Control

The target compound’s (S)-1-hydroxy and (R)-tetrahydro-2H-pyran stereocenters are critical for its role in enantioselective synthesis. Similar compounds, such as those in (e.g., compound 256), achieve enantiomeric ratios up to 65:1 using chiral amines like (S)-α-methylbenzylamine . This contrasts with the fluorinated analog in , where stereochemistry is less critical due to its planar aromatic substituent.

Biological Activity

tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate, with CAS number 942144-42-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge on its biological activity, including detailed research findings, case studies, and relevant data tables.

The molecular formula for tert-butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol. Its structure features a carbamate group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 942144-42-5 |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It is hypothesized that the carbamate moiety may enhance the solubility and bioavailability of the compound, facilitating its interaction with target proteins.

Anticancer Properties

Recent studies have indicated that tert-butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate exhibits promising anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in drug metabolism. For instance, it has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various pharmaceuticals. This inhibition could lead to increased plasma concentrations of co-administered drugs, enhancing their therapeutic effects.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with tert-butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate resulted in a significant decrease in cell viability at concentrations above 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.

- Pharmacokinetic Studies : Another investigation assessed the pharmacokinetics of this compound in animal models. Results indicated favorable absorption and distribution characteristics, with peak plasma concentrations observed within 1 hour post-administration.

Safety and Toxicology

Initial toxicity assessments suggest that tert-butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to comprehensively evaluate its safety in long-term use.

Q & A

Q. What synthetic routes are commonly employed to synthesize tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate, and how can reaction conditions be optimized for scale-up?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Boc-protection of amino alcohols and stereoselective coupling with tetrahydro-2H-pyran derivatives. For example, upstream raw materials like Boc-protected amino acids (e.g., Boc-L-tryptophanol in ) are coupled with tetrahydro-2H-pyran intermediates under Mitsunobu or carbodiimide-mediated conditions. Optimization includes:

- Temperature control : Reactions are conducted at 0–25°C to minimize racemization .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .

- Scale-up : Milligram to gram-scale syntheses are achievable with yields >70% when using stoichiometric coupling reagents (e.g., HATU or EDC) .

Q. Which analytical techniques are critical for confirming the structure and stereochemical integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR verify regiochemistry (e.g., tert-butyl group at δ ~1.4 ppm) and stereochemistry (e.g., coupling constants for (S)-1-hydroxy and (R)-tetrahydro-2H-pyran moieties) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane:isopropanol (90:10) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H] = 286.18 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis, particularly for the (R)-tetrahydro-2H-pyran-3-yl group?

- Methodological Answer : Discrepancies in stereochemistry often arise from incomplete epimerization or competing pathways. Strategies include:

- X-ray crystallography : Single-crystal analysis (e.g., as in ) unambiguously assigns configurations by resolving hydrogen-bonding networks and spatial arrangements .

- Dynamic kinetic resolution : Use of chiral catalysts (e.g., Ru-based complexes) during pyran ring formation ensures enantiomeric excess >95% .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict lowest-energy conformers to guide synthetic routes .

Q. What role do hydrogen-bonding interactions play in the solid-state stability of this carbamate derivative?

- Methodological Answer : Crystal packing, influenced by intermolecular hydrogen bonds (e.g., N–H···O and O–H···O), dictates stability and solubility:

- Strong hydrogen bonds : Between the carbamate NH and pyran oxygen (2.8–3.0 Å) enhance thermal stability (decomposition >200°C) .

- Weak interactions : C–H···π contacts between tert-butyl and aromatic systems improve crystallinity, reducing hygroscopicity .

These interactions are characterized via PXRD and DSC, showing distinct melting endotherms correlated with bond strength .

Q. How can biocatalytic methods be integrated into the synthesis of this compound for greener chemistry applications?

- Methodological Answer : Enzymatic approaches reduce reliance on harsh reagents:

- Lipase-mediated resolution : Candida antarctica lipase B (CAL-B) selectively hydrolyzes undesired enantiomers in racemic mixtures, achieving >90% ee .

- Whole-cell biocatalysis : Engineered E. coli expressing transaminases convert ketone intermediates to chiral amines under mild pH (7.0–8.5) and 30–37°C .

- Solvent systems : Use of cyclopentyl methyl ether (CPME) or water improves enzyme activity and reduces waste .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.